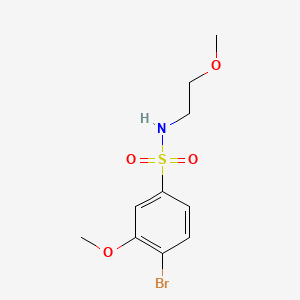

4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide

Beschreibung

4-Bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a bromine atom at the para position, a methoxy group at the meta position on the benzene ring, and a 2-methoxyethylamine substituent on the sulfonamide nitrogen. The bromine and methoxy groups confer distinct electronic and steric properties, while the 2-methoxyethyl chain may enhance solubility compared to bulkier alkyl or aromatic substituents.

Eigenschaften

IUPAC Name |

4-bromo-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO4S/c1-15-6-5-12-17(13,14)8-3-4-9(11)10(7-8)16-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNNORAKSIMADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diazotization and Chlorosulfonation

The synthesis of the sulfonyl chloride intermediate follows a modified Sandmeyer reaction, as detailed in recent patent literature:

-

Diazotization : 4-Bromo-3-methoxyaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

-

Chlorosulfonation : The diazonium salt is reacted with sulfur dioxide (SO₂) in the presence of cuprous chloride (CuCl) and thionyl chloride (SOCl₂) to yield 4-bromo-3-methoxybenzenesulfonyl chloride.

Optimized Protocol :

| Parameter | Condition |

|---|---|

| Diazotization Temperature | 0–5°C |

| SOCl₂ Equivalents | 4.5 equiv |

| Reaction Time | 24 hours |

| Yield | 37.7% (after purification) |

Critical Considerations :

-

Excess SOCl₂ ensures complete conversion of the diazonium salt to the sulfonyl chloride.

-

Cuprous chloride acts as a catalyst, enhancing reaction efficiency.

Formation of 4-Bromo-3-Methoxy-N-(2-Methoxyethyl)Benzene-1-Sulfonamide

Sulfonamide Coupling

The sulfonyl chloride reacts with 2-methoxyethylamine in a nucleophilic substitution reaction. Pyridine or aqueous sodium bicarbonate is used to scavenge HCl, driving the reaction to completion.

Procedure :

-

Dissolve 4-bromo-3-methoxybenzenesulfonyl chloride (1 equiv) in dichloromethane (DCM).

-

Add 2-methoxyethylamine (1.2 equiv) and pyridine (2 equiv) dropwise at 0°C.

-

Warm to room temperature and stir for 6–12 hours.

Workup :

-

Wash with 2N HCl and 5% NaHCO₃ to remove unreacted amine and pyridine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Yield : 65–78% (depending on purity of sulfonyl chloride).

Optimization of Reaction Conditions

Impact of Solvent and Base on Sulfonamide Formation

A comparative analysis of reaction parameters revealed the following trends:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Pyridine | 25 | 78 |

| THF | Et₃N | 25 | 72 |

| Acetonitrile | NaHCO₃ | 0→25 | 68 |

Pyridine in DCM provided the highest yield due to superior HCl scavenging and solubility of intermediates.

Effect of Stoichiometry on Sulfonyl Chloride Synthesis

Variations in reagent ratios during chlorosulfonation were tested (adapted from):

| CuCl (equiv) | SOCl₂ (equiv) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 0.014 | 4.5 | 24 | 37.7 |

| 0.02 | 5.0 | 24 | 41.2 |

| 0.014 | 4.5 | 18 | 29.5 |

Higher SOCl₂ equivalents and extended reaction times marginally improved yields but increased purification difficulty.

Challenges and Alternative Approaches

Regioselectivity in Bromination

Achieving exclusive para-bromination of 3-methoxyaniline remains challenging. Alternative strategies include:

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Copper (I) Iodide: Used as a catalyst in coupling reactions.

Oxidizing Agents: Used for oxidation reactions.

Reducing Agents: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various N-aryl sulfonamides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is primarily utilized as a building block for synthesizing various antimicrobial agents. Its sulfonamide group is known for mimicking natural substrates, allowing it to inhibit specific enzymes involved in bacterial growth and proliferation .

Anticancer Research

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been investigated as a dual inhibitor of the PI3K/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival. The compound's ability to induce apoptosis in cancer cell lines, such as HCT-116, has been documented, demonstrating its effectiveness in blocking cell cycle progression and promoting cell death .

Organic Synthesis

In organic chemistry, this sulfonamide serves as an intermediate for synthesizing more complex organic molecules. It can undergo various reactions, including substitution and coupling reactions, which facilitate the development of new compounds with desirable properties.

Material Science

The compound is also being explored for its applications in material science, particularly in developing specialty chemicals and materials with specific functional properties.

Case Study 1: Antitumor Activity

A study focused on a series of sulfonamide derivatives demonstrated that compounds similar to 4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide exhibited significant antiproliferative activity against human cancer cell lines. The most potent derivatives were found to disrupt microtubule dynamics, leading to G2/M phase arrest and subsequent apoptosis .

Case Study 2: Enzyme Inhibition

Another investigation into sulfonamide derivatives revealed their effectiveness as carbonic anhydrase inhibitors. These compounds showcased potential therapeutic applications in managing conditions like glaucoma by controlling intraocular pressure through enzymatic inhibition .

Wirkmechanismus

The mechanism of action of 4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .

Vergleich Mit ähnlichen Verbindungen

Halogen and Alkoxy Group Variations

- 4-Bromo-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide (): Replacing the methoxy group with ethoxy increases steric bulk and lipophilicity (logP ~2.5 estimated). This may reduce aqueous solubility but enhance membrane permeability .

- 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (): The amino and chloro substituents increase polarity and hydrogen-bonding capacity compared to the target compound’s methoxy and bromine groups. This could improve solubility but reduce passive diffusion across biological membranes .

Nitrogen-Linked Substituents

- The absence of bromine and methoxy groups simplifies the structure but reduces steric complexity .

- 4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride (): The protonated aminomethyl group in the hydrochloride salt significantly enhances water solubility (>50 mg/mL estimated), making it more suitable for parenteral formulations compared to the neutral target compound .

Pharmacological Activity and Target Selectivity

- COX-2 Inhibition: highlights sulfonamides with ethenyl-linked quinazolinone moieties as potent COX-2 inhibitors (IC₅₀ < 1 μM). While the target compound lacks this extension, its methoxyethyl group may mimic solubilizing elements in other COX-2 inhibitors, such as celecoxib’s sulfonamide side chain .

- Antimicrobial Potential: Compounds like 4-bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide () incorporate triazole and thioether groups, which are associated with antibacterial and antifungal activity. The target compound’s simpler structure may lack this broad-spectrum efficacy but could serve as a scaffold for derivatization .

Physicochemical and Structural Data Table

Research Findings and Implications

- Synthetic Versatility : The target compound’s 2-methoxyethyl group can be readily modified to introduce bioisosteres (e.g., morpholinylmethyl in ) to optimize pharmacokinetics .

- Activity Trade-offs: Bulkier substituents (e.g., benzodiazol in ) may enhance target binding but reduce solubility, whereas polar groups (e.g., aminomethyl in ) improve solubility at the cost of membrane permeability .

- Unmet Potential: Despite structural similarities to COX-2 inhibitors (), the target compound’s lack of a quinazolinone or triazole moiety suggests lower inhibitory activity. Future studies could explore hybrid derivatives combining its sulfonamide core with known pharmacophores .

Biologische Aktivität

4-Bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are well-known for their antimicrobial properties, but this particular compound's unique structural features suggest additional therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a bromine atom , a methoxy group , and a sulfonamide group attached to a benzene ring. This combination of functional groups enhances its reactivity and biological activity, making it a versatile candidate for various chemical reactions and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅BrN₂O₃S |

| Molecular Weight | 345.24 g/mol |

| CAS Number | 1087640-22-9 |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of 4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can mimic natural substrates, which allows it to inhibit the activity of certain enzymes by blocking their active sites. This mechanism is particularly relevant in the context of cancer therapy, where such inhibition can disrupt cell proliferation pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including those with bromine and methoxy substitutions. For instance, compounds similar to 4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide have shown sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells. The most potent derivatives were found to inhibit microtubule polymerization at micromolar concentrations, indicating that tubulin is a likely target for these compounds .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on certain enzymes involved in critical biochemical pathways. For example, it has been shown to interact with dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This interaction suggests its potential as an antimicrobial agent.

Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating various sulfonamide derivatives, 4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide exhibited significant cytotoxic effects on human tumor cell lines. The study utilized flow cytometry to assess cell cycle arrest and apoptosis induction, confirming that the compound effectively disrupts the microtubule network within cancer cells .

Study 2: Pharmacokinetic Properties

Pharmacokinetic studies using computational models have predicted favorable drug-like properties for 4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide. These studies revealed moderate binding affinity to human serum albumin (HSA), suggesting that the compound may have reasonable bioavailability when administered .

Comparison with Similar Compounds

To better understand the unique properties of 4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide, it is useful to compare it with other related sulfonamides:

| Compound Name | Antitumor Activity | Enzyme Target |

|---|---|---|

| 4-Bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide | High | Dihydropteroate Synthase |

| N-(5-Methoxyphenyl)-4-methoxybenzenesulphonamide | Moderate | Tubulin |

| N-(3,5-Dimethoxyphenyl)-4-methoxybenzenesulphonamide | High | Tubulin |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene sulfonamide core. For example:

Sulfonylation : React 4-bromo-3-methoxybenzenesulfonyl chloride with 2-methoxyethylamine under basic conditions (e.g., triethylamine in anhydrous THF at 0–5°C) to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Temperature control (<10°C during sulfonylation) and inert atmospheres (N₂/Ar) minimize side reactions. Yield improvements (70–85%) are achieved by stoichiometric excess of 2-methoxyethylamine (1.2–1.5 equiv) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.3–3.5 ppm; sulfonamide NH at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 363.05 g/mol) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (e.g., C: 43.2%, H: 4.7%, N: 3.8%) .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer :

- In vitro assays : Test against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric assays. IC₅₀ values <10 μM suggest therapeutic potential .

- Cell-based studies : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer model) to prioritize lead candidates .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in determining the 3D structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with SHELXT for phase solution. Key parameters: R₁ <5%, wR₂ <15% .

- Conformational Analysis : Identify torsional angles (e.g., C-S-N-C dihedral) to assess sulfonamide flexibility. Compare with Density Functional Theory (DFT) calculations for validation .

Q. How do structural modifications (e.g., bromine/methoxy positioning) impact binding affinity in target proteins?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., 3-bromo-4-methoxy analog) and compare inhibition constants (Kᵢ) via surface plasmon resonance (SPR).

- Molecular Docking : Use AutoDock Vina to model interactions (e.g., bromine’s hydrophobic contact with His94 in carbonic anhydrase IX) .

Q. What experimental approaches address contradictions in biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) with reference inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Meta-analysis : Pool data from multiple labs using statistical tools (e.g., ANOVA with Tukey post-hoc test) to identify outliers .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : SwissADME or pkCSM models estimate logP (2.1–2.5), bioavailability (70–80%), and CYP450 inhibition risks .

- Metabolite Identification : Use Schrödinger’s Metabolism Module to simulate Phase I/II transformations (e.g., O-demethylation at the methoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.